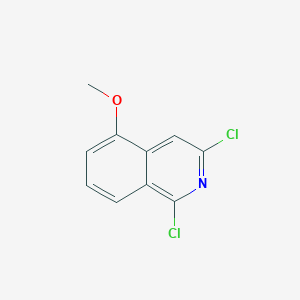

1,3-Dichloro-5-methoxyisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-methoxyisoquinoline is a chemical compound with the molecular formula C10H7Cl2NO . It is used in scientific research and development .

Molecular Structure Analysis

The molecular weight of this compound is 228.07 Da . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³ . Its boiling point is estimated to be 367.2±37.0 °C at 760 mmHg . The compound has a polar surface area of 22 Ų and a molar volume of 164.7±3.0 cm³ .Scientific Research Applications

Synthesis Applications

1,3-Dichloro-5-methoxyisoquinoline and related compounds have been utilized in various synthesis applications. For example, Ture et al. (2011) demonstrated its use in the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters via cyclization processes (Ture et al., 2011). Similarly, Zhou Xin-rui (2005) reported on the synthesis of 6-Methoxyisoquinoline-5-Carbonitrile, showcasing the compound's role as an important intermediate in drug and dye synthesis (Zhou Xin-rui, 2005).

Chemosensor Applications

Prodi et al. (2001) highlighted the use of 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, indicating its potential utility in environmental monitoring and food safety (Prodi et al., 2001).

Corrosion Inhibition

Khan et al. (2017) explored the use of Quinazoline Schiff base compounds, related to this compound, as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcasing its industrial application (Khan et al., 2017).

Anticancer Research

A study by Guo et al. (2017) on a compound structurally related to this compound, 1,5‐Dihydroxy‐4‐methoxyisoquinoline, revealed moderate cytotoxicity against tumor cells, suggesting potential applications in cancer research (Guo et al., 2017).

Neuroprotective Research

Okuda et al. (2003) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a compound similar to this compound, for its neuroprotective or neurotoxic activity, indicating its potential use in neurological studies (Okuda et al., 2003).

properties

IUPAC Name |

1,3-dichloro-5-methoxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-8-4-2-3-6-7(8)5-9(11)13-10(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWYGSPWPQXKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(N=C(C=C21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)

![2-{Benzyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3015513.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)

![9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B3015525.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B3015527.png)

![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3015530.png)